N-(2-Aminoethyl)-4-iodobenzamide
Description
Contextualization within Benzamide (B126) Derivatives Research Landscape
Benzamide derivatives represent a significant and extensively studied class of compounds in life sciences and pharmaceutical research. ontosight.ai Their versatile chemical structure serves as a privileged scaffold, meaning it is a molecular framework that is frequently found in biologically active compounds. ontosight.ainih.gov Researchers have synthesized a vast array of these derivatives to explore a wide spectrum of pharmacological activities. nanobioletters.com
The biological potential of benzamide derivatives is diverse, with studies reporting activities such as:
Anticancer Agents: Many benzamide-based molecules have been investigated as anticancer agents, including as potent histone deacetylase (HDAC) inhibitors, which play a crucial role in epigenetic regulation. nih.govresearchgate.net
Enzyme Inhibition: This class includes inhibitors for various enzymes, such as the Smoothened receptor in the Hedgehog signaling pathway, which is implicated in certain cancers. nih.gov
Antimicrobial Effects: Certain benzamide derivatives have demonstrated antibacterial and antifungal properties. nanobioletters.com
Neurological Applications: The benzamide structure is a key component in drugs targeting the central nervous system.
The core principle driving this research is the concept of structure-activity relationships (SAR). nih.gov By systematically modifying the substituents on the benzamide ring and the amide nitrogen, scientists can fine-tune the compound's interaction with specific biological targets like enzymes or receptors. ontosight.ainih.gov This modular approach allows for the optimization of potency, selectivity, and pharmacokinetic properties, making the benzamide scaffold a cornerstone in the development of new therapeutic agents. ontosight.ainih.gov
Significance as a Chemical Probe and Pharmacological Scaffold
N-(2-Aminoethyl)-4-iodobenzamide stands out within this large family due to its specific structural features that make it an excellent chemical probe and a valuable pharmacological scaffold. ontosight.ainih.gov
A chemical probe is a small molecule used to study and manipulate biological systems. This compound is particularly well-suited for this role for several key reasons:
Selective Targeting: Research has demonstrated that this compound is a selective inhibitor of monoamine oxidase B (MAO-B), an important enzyme in the brain responsible for degrading neurotransmitters. nih.gov In vitro studies showed its good selectivity for MAO-B, although with a slightly lower affinity compared to the reference compound Ro 16-6491. nih.gov
Radiolabeling Capability: The presence of a stable iodine atom at the 4-position of the benzamide ring is a crucial feature. ontosight.ai This allows for the straightforward synthesis of radiolabeled versions, such as [¹²⁵I]this compound. nih.gov The iodine moiety can be exploited for radiolabeling, enabling its use in nuclear medicine and in vivo imaging studies like Single Photon Emission Computed Tomography (SPECT). ontosight.ainih.gov
Imaging and Biodistribution Studies: The radiosynthesized version, [¹²⁵I]this compound, has been used to explore the distribution of MAO-B in the body. nih.gov Biodistribution studies in rats revealed a high and selective uptake of the compound in the pineal gland. nih.gov While cerebral uptake was low, this highlights its potential as a probe for peripheral MAO-B or suggests that modifications could enhance its ability to cross the blood-brain barrier for brain imaging. nih.gov
As a pharmacological scaffold , this compound provides a validated starting point for designing new molecules. Its demonstrated affinity for a biologically significant target (MAO-B) confirms that the core structure can successfully interact with enzyme binding sites. nih.gov Medicinal chemists can use this scaffold to develop new inhibitors with improved properties, such as greater potency or enhanced brain penetration, by modifying its functional groups. nih.govnih.gov For instance, related iodinated benzamide structures have been investigated as ligands for sigma-1 (σ-1) receptors, which are implicated in various neurological disorders and cancer. scbt.com
Table 1: Chemical Properties and Identifiers for this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 145343-78-8 | ontosight.ai |
| Molecular Formula | C₉H₁₁IN₂O | ontosight.ai |
| Known As | CHEMBL129248, SCHEMBL9511757, EN300-184172 | ontosight.ai |
Non-Radioactive Synthesis Pathways
The non-radioactive synthesis of this compound primarily involves the formation of an amide bond between 4-iodobenzoic acid and a protected or neat form of 2-aminoethylamine. The efficiency of this synthesis relies heavily on the purity of the starting materials and the choice of coupling method.
Precursor Synthesis Strategies
4-Iodobenzoic Acid: This key precursor can be synthesized through several established organic chemistry reactions. One common laboratory method is the oxidation of p-iodotoluene using a strong oxidizing agent like potassium permanganate (B83412) wikipedia.org. Another versatile method is the Sandmeyer reaction, which starts from an aromatic amine. For instance, 2-aminobenzoic acid (anthranilic acid) can be converted to its diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid). Subsequent treatment of the diazonium salt with potassium iodide leads to the formation of 2-iodobenzoic acid chemistry-online.com. A similar approach can be utilized with 4-aminobenzoic acid to yield 4-iodobenzoic acid orgsyn.org. The Sandmeyer reaction offers a reliable route to introduce iodine at a specific position on the benzene (B151609) ring chemistry-online.com.
| Precursor Synthesis Method | Starting Material | Key Reagents | Product |
| Oxidation | p-Iodotoluene | Potassium permanganate | 4-Iodobenzoic acid |
| Sandmeyer Reaction | 2-Aminobenzoic acid | Sodium nitrite, Hydrochloric acid, Potassium iodide | 2-Iodobenzoic acid |
| Sandmeyer Reaction | 4-Aminobenzoic acid | Diazotization reagents, Potassium iodide | 4-Iodobenzoic acid |
2-Aminoethylamine (Ethylenediamine): The synthesis of 2-aminoethylamine can be achieved through various industrial processes. A common method involves the reaction of ethanolamine (B43304) with thionyl chloride to produce 2-chloro-ethylamine hydrochloride, which can then be used in subsequent reactions google.com.
Amide Bond Formation Techniques
The crucial step in the synthesis of this compound is the formation of the amide bond between the carboxylic acid group of 4-iodobenzoic acid and one of the amino groups of 2-aminoethylamine. Due to the presence of two primary amine groups in 2-aminoethylamine, selective mono-acylation can be challenging. Therefore, strategies often involve the use of a large excess of the diamine or the use of a protected form of 2-aminoethylamine.
A variety of coupling reagents can be employed to facilitate this reaction. Carbodiimides, such as dicyclohexylcarbodiimide (B1669883) (DCC), are widely used reagents that activate the carboxylic acid to form an O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the amine luxembourg-bio.comresearchgate.net. The use of additives like 1-hydroxybenzotriazole (B26582) (HOBt) can suppress side reactions and improve the efficiency of the coupling process luxembourg-bio.com. Other modern coupling reagents have also been developed to achieve high yields and minimize byproducts rsc.orgunimi.it.
For the synthesis of a related compound, 4-iodo-N-(4-oxobutyl)benzamide, the coupling of 4-iodobenzoic acid with 4-aminobutyraldehyde diethyl acetal (B89532) was successfully achieved under basic conditions acs.org. This highlights that the choice of base and solvent system is critical for optimizing the amide bond formation.
Radiosynthetic Approaches for this compound (e.g., with 125I)
The radiosynthesis of this compound, typically with Iodine-125 (125I), is crucial for its application in radiopharmaceutical research. The introduction of the radioiodine is generally achieved through direct radioiodination of a suitable precursor.
Direct Radioiodination Mechanisms
Direct radioiodination of aromatic compounds typically proceeds via an electrophilic aromatic substitution mechanism masterorganicchemistry.comresearchgate.netacs.orgjove.com. In this reaction, an electrophilic form of radioiodine (e.g., I+) attacks the electron-rich aromatic ring, leading to the substitution of a hydrogen atom with the radioiodine atom. The generation of the electrophilic iodine species is a key step and is usually accomplished by the oxidation of radioiodide (e.g., Na[125I]) using an oxidizing agent acs.orglibretexts.orgjove.com.
Chloramine-T: Chloramine-T is a strong oxidizing agent that has been widely used for radioiodination reactions mdpi.comresearchgate.net. It effectively oxidizes radioiodide to an electrophilic species that can then react with the aromatic precursor. The reaction conditions, such as pH, temperature, and reaction time, need to be carefully controlled to achieve high radiochemical yields and minimize damage to the substrate nih.gov. For example, in the radioiodination of a benzofuran (B130515) derivative, the optimal pH was found to be 8, and the reaction proceeded to a high yield within 10 minutes at room temperature radiooncologyjournal.com. In another study involving the radiosynthesis of a benzamide derivative, Chloramine-T was used as the oxidizing agent to achieve high radiochemical yields (85-94%) nih.gov.
Iodogen: Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril) is a milder and water-insoluble oxidizing agent, which offers advantages in terms of reduced oxidative damage to sensitive molecules mdpi.comnih.govresearchgate.net. It is typically coated on the surface of the reaction vessel, and the reaction occurs at the solid-liquid interface. Comparative studies have shown that both Chloramine-T and Iodogen can be effective for radioiodination, with the choice often depending on the specific substrate and the desired reaction conditions mdpi.comresearchgate.netresearchgate.netnih.govakjournals.com. While Chloramine-T may offer faster reaction times due to its solubility, Iodogen's milder nature can be beneficial for preserving the integrity of the labeled compound mdpi.comresearchgate.net. For the radioiodination of β-CIT, both methods resulted in high radiochemical yields (>95%) mdpi.comresearchgate.net.
The following table summarizes a comparison of these two common oxidizing agents for radioiodination:
| Oxidizing Agent | Properties | Advantages | Disadvantages | Typical Reaction Conditions |
| Chloramine-T | Strong, water-soluble | Fast reaction times, high yields | Can cause oxidative damage to sensitive substrates | Aqueous buffer (pH ~7), room temperature, short reaction time (e.g., 1-10 min) nih.govradiooncologyjournal.comgropep.com |
| Iodogen | Mild, water-insoluble | Minimal oxidative damage, easy removal from reaction mixture | Slower reaction times compared to Chloramine-T | Coated on reaction vessel, aqueous buffer (pH ~7), room temperature, longer reaction time (e.g., 10-30 min) mdpi.comnih.gov |
In a study on the radiosynthesis of [125I]this compound, the radiolabeling was carried out via a nucleophilic exchange on a brominated precursor, achieving a radiochemical purity of over 95% nih.gov. This indicates that alternative radiosynthetic strategies beyond direct electrophilic substitution can also be successfully employed for this compound.
An in-depth examination of the synthetic methodologies and chemical properties of this compound reveals its significance in radiopharmaceutical research. This article focuses on the specific chemical transformations, radiolabeling procedures, and stability investigations pertinent to this compound.
Structure
3D Structure
Properties
IUPAC Name |
N-(2-aminoethyl)-4-iodobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11IN2O/c10-8-3-1-7(2-4-8)9(13)12-6-5-11/h1-4H,5-6,11H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMUACFKIZPXVNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NCCN)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11IN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of N 2 Aminoethyl 4 Iodobenzamide Derivatives
Design and Synthesis of Analogues for SAR Elucidation
The exploration of the structure-activity relationship (SAR) of N-(2-Aminoethyl)-4-iodobenzamide derivatives has been advanced through the systematic design and synthesis of various analogues. A key strategy involves the modification of the benzamide (B126) ring and the aminoethyl side chain to probe the steric and electronic requirements for optimal biological activity.
One notable synthetic approach involves the preparation of a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide. mdpi.com This allows for a systematic evaluation of the impact of different substituents on the phenyl ring. The general synthesis of these analogues often starts from the corresponding substituted benzoic acids, which are then activated and coupled with a protected ethylenediamine (B42938), followed by deprotection.
For instance, the synthesis of N-(2-aminoethyl)-N-phenyl benzamide derivatives has been achieved by starting with the appropriate commercial anilines, which undergo reductive alkylation with N-Boc-2-aminoacetaldehyde. nih.gov This is followed by benzoylation of the resulting amine and subsequent removal of the Boc protecting group using hydrochloric acid in dioxane to yield the final compounds. nih.gov
Radiolabeling of these compounds, such as the synthesis of [¹²⁵I]this compound, has also been a critical tool for their evaluation. This is typically carried out via a nucleophilic exchange reaction on a brominated precursor. nih.gov
Influence of Substituent Variations on MAO-B Inhibition
This compound has been identified as a selective inhibitor of monoamine oxidase B (MAO-B), an enzyme implicated in the degradation of dopamine (B1211576) and other neurotransmitters. nih.gov Its inhibitory activity is, however, slightly lower than its chlorinated analogue, Ro 16-6491. nih.gov
SAR studies on a series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have demonstrated that these compounds are competitive, time-dependent inhibitors of MAO-B. mdpi.com Interestingly, upon dialysis, full recovery of enzyme activity is observed, indicating that these compounds act as reversible, mechanism-based inhibitors. mdpi.com The relative potencies of these analogues are rationalized based on steric and hydrophobic effects. mdpi.com
The nature and position of the substituent on the benzamide ring play a crucial role in determining the inhibitory potency against MAO-B. For example, in a series of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides, substitutions at the benzoyl position significantly influenced their activity. nih.gov It was observed that 2-substituted benzoyl analogues were generally more active than their 3- or 4-substituted counterparts. nih.gov For instance, the 2-chlorobenzoyl derivative was found to be three times more active than the 3-chloro analogue and nearly eight times more active than the 4-chlorobenzoyl derivative. nih.gov
| Compound Analogue | Position of Substituent | Relative Activity |
| 2-chlorobenzoyl derivative | 2-position | High |
| 3-chlorobenzoyl derivative | 3-position | Moderate |
| 4-chlorobenzoyl derivative | 4-position | Low |
This table illustrates the influence of substituent position on the benzoyl ring on the inhibitory activity of N-(2-aminoethyl)benzamide analogues.
Impact of Structural Modifications on Receptor Binding (for relevant benzamide analogs)
While the primary target of this compound derivatives discussed thus far is MAO-B, the benzamide scaffold is a common feature in ligands for various other receptors, including dopamine and serotonin (B10506) receptors. Therefore, structural modifications can significantly alter the receptor binding profile of these compounds, potentially leading to multi-target activity or a shift in selectivity.
For example, studies on other benzamide-containing molecules have shown that specific substitutions can confer high affinity for dopamine D₂ and serotonin 5-HT₁ₐ and 5-HT₂ₐ receptors. nih.gov The introduction of substituents at the ortho position of the phenyl ring has been shown to be a favorable modification for binding to the dopamine D₂ receptor. nih.gov In these cases, electron-donating groups like ethers and thioethers tend to increase activity more than electron-withdrawing groups such as halogens. nih.gov
While direct binding studies of this compound analogues at these specific G-protein coupled receptors are not extensively reported in the reviewed literature, the known pharmacology of the benzamide core suggests that modifications to the N-(2-aminoethyl) side chain and the aromatic ring could modulate their affinity for these other important central nervous system targets. The length and flexibility of the aminoethyl side chain, as well as the nature of the terminal amino group, are likely to be critical determinants of receptor interaction.
Correlation of Molecular Descriptors with Biological Activity and Pharmacokinetics
The biological activity and pharmacokinetic properties of this compound derivatives can be correlated with various molecular descriptors through Quantitative Structure-Activity Relationship (QSAR) and molecular modeling studies. These computational approaches help in understanding the key physicochemical properties that govern the behavior of these compounds in biological systems.
For MAO-B inhibitors, QSAR models have been developed for various classes of compounds. These models often highlight the importance of descriptors such as hydrophobicity, electronic properties (e.g., Hammett constants), and steric parameters (e.g., molar refractivity). For the halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide, it has been noted that their relative potencies can be rationalized by steric and hydrophobic effects, suggesting that these descriptors would be significant in a QSAR model for this series. mdpi.com
Molecular docking studies of various inhibitors within the active site of MAO-B have revealed key interactions. The active site contains a substrate cavity and an entrance cavity, and the binding orientation of an inhibitor within these cavities influences its potency. mdpi.com For instance, interactions with key amino acid residues such as Tyr326, Tyr398, and Tyr435 are crucial for the orientation of the inhibitor. nih.gov The iodine atom of this compound likely occupies a hydrophobic pocket within the active site, contributing to its binding affinity.
From a pharmacokinetic perspective, studies with [¹²⁵I]this compound have shown that while the compound has high and selective uptake in certain tissues, its cerebral uptake is low. nih.gov This suggests limited ability to cross the blood-brain barrier. This limitation could be addressed by modifying the molecule to increase its lipophilicity, a key molecular descriptor for brain penetration. For example, the coupling of a lipophilic radical to the molecule has been proposed as a strategy to enhance its passage through the blood-brain barrier. nih.gov
Computational Chemistry and Molecular Modeling Applications in Benzamide Research
Ligand-Target Docking and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor or enzyme active site. nih.gov This method is instrumental in elucidating the binding modes of N-(2-Aminoethyl)-4-iodobenzamide and its analogs with their biological targets.
This compound is recognized as a selective inhibitor of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's disease. nih.govgoogle.com Docking studies of benzamide (B126) derivatives and other inhibitors into the MAO-B active site have revealed key interactions that govern their binding affinity and selectivity. nih.govencyclopedia.pub
The MAO-B active site is characterized by a bipartite hydrophobic pocket, consisting of an entrance cavity and a substrate cavity, near the flavin adenine (B156593) dinucleotide (FAD) cofactor. researchgate.net The selectivity of inhibitors is largely determined by the amino acid residues lining these cavities. In human MAO-B, Ile199 and Tyr326 are critical residues. encyclopedia.pub Docking simulations predict that the benzamide moiety of inhibitors like this compound can form π-π stacking interactions with the aromatic rings of tyrosine residues, such as Tyr398 and Tyr435, which form an "aromatic cage". encyclopedia.pub The aminoethyl side chain can form hydrogen bonds with surrounding residues or a crucial water molecule within the active site, further anchoring the ligand. mdpi.com The iodine atom at the 4-position of the benzene (B151609) ring contributes to the hydrophobic interactions within the pocket, enhancing the binding affinity.
| Interaction Type | Ligand Moiety | MAO-B Active Site Residues | Reference |
|---|---|---|---|
| π-π Stacking | Benzamide Aromatic Ring | Tyr398, Tyr435 | encyclopedia.pub |
| Hydrophobic Interactions | Iodophenyl Group | Ile199, Leu171, Ile316 | encyclopedia.pub |
| Hydrogen Bonding | Amide/Amino Group | Tyr326, "Anchor" Water Molecule | mdpi.com |
While the primary target for some applications is MAO-B, analogous benzamide structures show significant affinity for sigma receptors, which are overexpressed in certain tumor cells, including breast cancer and melanoma. nih.govnih.gov This makes them valuable for oncological imaging. Docking studies on analogous iodobenzamides, such as N-(2-(1'-piperidinyl)ethyl)-3-iodo-4-methoxybenzamide, have been used to predict their binding modes within sigma receptors (σ1R and σ2R). nih.gov
These studies suggest that the binding is driven by a combination of hydrophobic and electrostatic interactions. The protonated amine of the side chain is thought to form a key salt bridge with a conserved aspartate residue (Asp126 in σ1R) within the receptor's binding pocket. The benzamide core fits into a hydrophobic pocket, with the iodine substituent potentially forming halogen bonds or other non-covalent interactions that enhance binding affinity. nih.gov It is important to note that while these sigma receptor ligands can be potent antiprion compounds, this activity may occur independently of their direct binding to sigma receptors. nih.gov
A distinct feature of iodinated benzamides, including this compound, is their high affinity for melanin (B1238610), the pigment abundant in melanoma cells. nih.govnih.gov This property is exploited for the specific imaging of malignant melanoma. nih.gov Unlike the well-defined pockets of enzymes, melanin is a complex, heterogeneous macromolecular structure.
Computational modeling of this interaction is challenging. The binding is thought to be a combination of intercalative and non-intercalative interactions. The planar aromatic ring of the benzamide can intercalate between the stacked indolequinone units of the melanin polymer. Additionally, ionic interactions between the protonated amine side chain of the benzamide and the carboxylate groups present in eumelanin (B1172464) contribute significantly to the binding affinity. The iodine atom is believed to enhance van der Waals and hydrophobic interactions, leading to the high retention of these compounds in melanin-rich tissues. iaea.org
Pharmacophore Modeling and Virtual Screening for Novel Ligands
Pharmacophore modeling is a powerful ligand-based drug design technique used to identify the essential three-dimensional arrangement of chemical features (pharmacophoric features) necessary for a molecule's biological activity. nih.gov For a series of benzamide derivatives, a pharmacophore model would typically consist of features like hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, and aromatic rings. nih.govmdpi.com
Once a reliable pharmacophore model is generated from a set of active compounds, it can be used as a 3D query to rapidly screen large databases of chemical compounds, a process known as virtual screening. nih.govyoutube.com This approach helps to identify novel molecules that match the pharmacophore and are therefore likely to be active at the target receptor. For benzamide research, this technique can accelerate the discovery of new MAO-B inhibitors or sigma receptor ligands by filtering vast virtual libraries to a manageable number of candidates for chemical synthesis and biological testing. nih.govacs.org
| Pharmacophore Feature | Corresponding Chemical Group in this compound | Reference |
|---|---|---|
| Aromatic Ring (RA) | Iodobenzyl group | nih.gov |
| Hydrogen Bond Acceptor (HBA) | Carbonyl oxygen of the amide | nih.gov |
| Hydrogen Bond Donor (HBD) | Amine (NH2) group, Amide (NH) group | nih.gov |
| Hydrophobic Feature (HY) | Iodophenyl group | nih.gov |
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are employed to study the electronic properties of molecules, providing insights into their structure, stability, and reactivity. qulacs.org Methods like Density Functional Theory (DFT) can be used to calculate properties of this compound, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO).
These calculations can help rationalize the observed binding interactions. For example, the MEP can identify electron-rich regions (like the carbonyl oxygen) that are likely to act as hydrogen bond acceptors and electron-poor regions that are favorable for other interactions. The iodine atom, a key substituent, can be studied for its ability to form halogen bonds, a type of non-covalent interaction that can contribute to ligand binding. Quantum chemical studies on various iodine-containing species have been crucial for understanding their atmospheric chemistry and can be applied to understand the reactivity of iodinated pharmaceuticals. rsc.org
Molecular Dynamics Simulations for Ligand-Target Complex Stability
While molecular docking provides a static snapshot of a ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms and molecules over time. researchgate.net An MD simulation would typically start with the docked pose of this compound within the MAO-B active site.
By simulating the complex in a physiological environment (water, ions, at a specific temperature) for nanoseconds or longer, researchers can assess the stability of the binding mode. Key metrics such as the root-mean-square deviation (RMSD) of the ligand and protein backbone are monitored. A stable RMSD suggests that the ligand remains securely in the binding pocket. MD simulations also allow for the analysis of the persistence of specific interactions, like hydrogen bonds and hydrophobic contacts, identified in the initial docking pose, providing a more accurate and dynamic understanding of the binding affinity and the complex's stability. researchgate.net
Advanced Analytical and Spectroscopic Characterization of N 2 Aminoethyl 4 Iodobenzamide
High-Resolution Structural Elucidation Techniques
High-resolution techniques are indispensable for unambiguously determining the molecular structure of a compound. Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) provide detailed information about the atomic arrangement and elemental composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, etc.)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts (δ), coupling constants (J), and integration of signals, the precise structure of N-(2-Aminoethyl)-4-iodobenzamide can be confirmed.
¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, each unique proton environment generates a distinct signal. For this compound, the aromatic protons on the p-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets due to their coupling with adjacent protons. The protons of the ethylenediamine (B42938) moiety will present as two triplets, resulting from the coupling between the adjacent methylene (B1212753) (CH₂) groups. The amine (NH₂) and amide (NH) protons may appear as broad singlets, and their chemical shifts can be sensitive to the solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the different carbon environments in the molecule. The spectrum for this compound would show distinct signals for the carbonyl carbon of the amide, the two pairs of carbons in the p-disubstituted aromatic ring (one pair being the iodo- and carbonyl-substituted carbons and the other pair being the remaining two aromatic carbons), and the two unique methylene carbons of the ethyl chain. The carbon attached to the iodine atom would typically appear at a lower chemical shift compared to the other aromatic carbons due to the heavy atom effect.
The following tables outline the predicted chemical shifts for this compound based on its structure.
Table 1: Predicted ¹H NMR Data for this compound Data is predicted and may vary based on solvent and experimental conditions.
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~ 7.85 | Doublet | 2H | Aromatic Protons (ortho to carbonyl) |
| ~ 7.60 | Doublet | 2H | Aromatic Protons (ortho to iodine) |
| ~ 8.20 | Broad Singlet | 1H | Amide NH |
| ~ 3.55 | Triplet | 2H | CH₂ adjacent to NH |
| ~ 2.95 | Triplet | 2H | CH₂ adjacent to NH₂ |
| ~ 2.50 | Broad Singlet | 2H | Amine NH₂ |
Table 2: Predicted ¹³C NMR Data for this compound Data is predicted and may vary based on solvent and experimental conditions.
| Chemical Shift (δ) ppm | Assignment |
| ~ 167.0 | Carbonyl Carbon (C=O) |
| ~ 138.0 | Aromatic Carbon (C-I) |
| ~ 134.5 | Aromatic Carbon (ipso to C=O) |
| ~ 129.5 | Aromatic Carbons (ortho to carbonyl) |
| ~ 98.0 | Aromatic Carbons (ortho to iodine) |
| ~ 42.5 | Methylene Carbon (-CH₂-NH) |
| ~ 41.0 | Methylene Carbon (-CH₂-NH₂) |
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule by providing a highly accurate mass measurement. Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds with the same nominal mass but different elemental formulas. For this compound (C₉H₁₁IN₂O), HRMS provides an exact mass of the protonated molecule [M+H]⁺, which can be calculated and then compared to the experimentally measured value. A close match (typically within 5 ppm) confirms the molecular formula with high confidence.
The technique is also valuable for identifying characteristic fragmentation patterns, which can further support structural elucidation.
Table 3: HRMS Data for this compound
| Ion | Molecular Formula | Calculated Exact Mass | Observed Mass (Hypothetical) |
| [M+H]⁺ | C₉H₁₂IN₂O⁺ | 291.0043 | 291.0041 |
Chromatographic Purity and Identity Confirmation
Chromatographic techniques are essential for separating the target compound from any impurities, starting materials, or byproducts, thereby establishing its purity.
High-Performance Liquid Chromatography (HPLC) Method Development
High-Performance Liquid Chromatography (HPLC) is the premier analytical technique for assessing the purity of non-volatile and thermally sensitive compounds. nih.gov A robust HPLC method separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase.
For this compound, a reversed-phase HPLC method is typically developed. This involves a non-polar stationary phase (e.g., C18) and a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), often with additives like formic acid or trifluoroacetic acid to improve peak shape. The method development process involves optimizing the mobile phase composition, flow rate, and column temperature to achieve a sharp, symmetrical peak for the target compound, well-resolved from any impurities. The purity is determined by integrating the area of all detected peaks at a specific UV wavelength; the purity percentage is the area of the main peak relative to the total area of all peaks. A radiolabeled version of the compound, [¹²⁵I]this compound, was shown to have a radiochemical purity higher than 95%, which is typically determined by radio-HPLC.
Table 4: Example HPLC Method Parameters
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid in WaterB: 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Hypothetical) | ~ 8.5 minutes |
Thin-Layer Chromatography (TLC) Applications
Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile chromatographic technique used for monitoring reaction progress, identifying compounds, and determining purity. It operates on the same separation principles as column chromatography, involving a stationary phase (e.g., silica (B1680970) gel on a plate) and a mobile phase (eluent).
For this compound, a TLC plate coated with silica gel would be used. The compound is spotted near the bottom of the plate, which is then placed in a chamber containing a suitable solvent system (e.g., a mixture of a polar solvent like ethyl acetate (B1210297) or methanol and a less polar solvent like dichloromethane (B109758) or hexane). The mobile phase ascends the plate via capillary action, and compounds separate based on their polarity. Less polar compounds travel further up the plate, while more polar compounds have stronger interactions with the silica and move shorter distances. The position of the compound is identified by its Retention Factor (Rf), calculated as the ratio of the distance traveled by the spot to the distance traveled by the solvent front. Visualization is often achieved under UV light (at 254 nm), where the aromatic ring will absorb light and appear as a dark spot.
Table 5: Example TLC System and Results
| Parameter | Description |
| Stationary Phase | Silica Gel 60 F₂₅₄ |
| Mobile Phase | Dichloromethane:Methanol (9:1 v/v) |
| Visualization | UV light (254 nm) |
| Rf Value (Hypothetical) | ~ 0.45 |
Spectroscopic Analysis of Photophysical Properties (e.g., UV-Vis Absorption)
UV-Visible (UV-Vis) absorption spectroscopy is used to study the electronic transitions within a molecule. The absorption of UV or visible light by a molecule promotes an electron from a lower energy orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the chromophore—the part of the molecule responsible for the light absorption.
For this compound, the benzamide (B126) moiety acts as the primary chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would show characteristic absorption bands. The position and intensity of these bands provide information about the conjugated system. The λmax value is a key characteristic used for identification and quantification, for example, in setting the detection wavelength for HPLC analysis.
Table 6: Predicted UV-Vis Absorption Data Data is predicted and may vary based on solvent.
| Solvent | λmax (nm) (Hypothetical) | Molar Absorptivity (ε) (Hypothetical) |
| Ethanol | ~ 245 nm | ~ 15,000 M⁻¹cm⁻¹ |
Emerging Research Avenues and Future Perspectives for N 2 Aminoethyl 4 Iodobenzamide
Rational Design of Next-Generation MAO-B Inhibitors and Probes
The core structure of N-(2-Aminoethyl)-4-iodobenzamide serves as an excellent starting point for the rational design of new, more potent, and selective MAO-B inhibitors. Structure-activity relationship (SAR) studies are crucial in this endeavor, providing insights into how modifications of the molecule affect its interaction with the enzyme's active site.
Research on analogues of N-(2-aminoethyl)benzamide has shown that the potency of these compounds is influenced by both steric and hydrophobic effects. nih.gov A series of halo- and nitro-substituted analogues of N-(2-aminoethyl)benzamide have been synthesized and identified as competitive, time-dependent, and reversible inhibitors of MAO-B. nih.gov This reversibility is a desirable characteristic, potentially reducing the risk of side effects associated with irreversible inhibitors. rsc.org
Future design strategies could focus on systematic modifications of the this compound scaffold. This could involve altering the length and composition of the aminoethyl side chain, as well as exploring a wider range of substituents on the benzamide (B126) ring. For instance, the introduction of different halogens or other functional groups could fine-tune the electronic and steric properties of the molecule, potentially enhancing its binding affinity and selectivity for MAO-B. nih.gov Computational modeling and docking studies can be employed to predict the binding modes of these new analogues and guide synthetic efforts. mdpi.comfrontiersin.org
The development of next-generation probes based on this scaffold is another promising avenue. These probes could be designed for higher specificity and affinity, enabling more precise imaging and quantification of MAO-B in the brain. For example, while [125I]this compound has been synthesized for SPECT imaging, its cerebral uptake was found to be low. nih.gov Future research could focus on increasing the lipophilicity of the molecule to enhance its ability to cross the blood-brain barrier. nih.gov
Table 1: Investigated Analogues of N-(2-aminoethyl)benzamide and Their Properties
| Compound Class | Inhibition Type | Key Findings | Reference |
| Halo- and nitro-substituted analogues | Competitive, time-dependent, reversible | Relative potencies are influenced by steric and hydrophobic effects. | nih.gov |
Exploration of the Compound as a Scaffold for Multi-Target Ligands
The complex and multifactorial nature of many neurological disorders, such as Alzheimer's and Parkinson's disease, has led to a growing interest in multi-target-directed ligands (MTDLs). nih.govnih.gov These are single chemical entities capable of modulating multiple biological targets involved in the disease pathology. The benzamide scaffold, including that of this compound, is a versatile platform for the design of such MTDLs. semanticscholar.orgnih.gov
One promising strategy involves combining the MAO-B inhibitory properties of the this compound core with other pharmacophores that target different aspects of neurodegenerative diseases. For example, a novel class of benzamide-hydroxypyridinone hybrids has been designed to possess both potent MAO-B inhibition and excellent iron-chelating properties. semanticscholar.org Iron dysregulation and oxidative stress are known to contribute to the pathology of Alzheimer's disease.
Future research could explore the conjugation of the this compound moiety with fragments that target other relevant enzymes or receptors, such as acetylcholinesterase, beta-secretase (BACE1), or sigma receptors. nih.govrsc.org The development of such MTDLs could offer a more holistic therapeutic approach, potentially leading to improved efficacy compared to single-target agents. nih.gov
Table 2: Potential Multi-Targeting Strategies for this compound
| Target Combination | Rationale | Potential Therapeutic Benefit | Reference |
| MAO-B and Iron Chelation | Address both dopamine (B1211576) metabolism and iron-induced oxidative stress. | Neuroprotection in Alzheimer's and Parkinson's diseases. | semanticscholar.org |
| MAO-B and Acetylcholinesterase | Inhibit both dopamine and acetylcholine (B1216132) breakdown. | Symptomatic relief in Alzheimer's and Parkinson's diseases. | rsc.org |
| MAO-B and Sigma-1 Receptor | Modulate dopaminergic and sigma-1 receptor pathways. | Potential for neuroprotection and cognitive enhancement. | nih.gov |
Development of Advanced Radiopharmaceuticals for Preclinical Imaging and Theranostics
The radioiodinated form of this compound, [125I]this compound, has already been investigated as a probe for SPECT imaging of MAO-B in the human brain. nih.gov However, there is significant scope for the development of more advanced radiopharmaceuticals based on this scaffold.
One key area for improvement is the development of analogues with enhanced blood-brain barrier penetration. nih.gov This could be achieved by increasing the lipophilicity of the molecule, for example, by coupling it with a lipophilic radical. nih.gov Furthermore, the use of different radioisotopes could expand the imaging modalities available. For instance, labeling with a positron-emitting isotope like iodine-124 would enable PET imaging, which offers higher sensitivity and spatial resolution than SPECT.
The concept of theranostics, which combines diagnostic imaging and targeted radiotherapy within a single agent, represents an exciting frontier. The benzamide scaffold has shown promise in this area, with some radioiodinated benzamides being evaluated for both the imaging and treatment of melanoma. nih.gov By selecting an appropriate radioisotope, such as a beta- or alpha-emitter, this compound-based radiopharmaceuticals could be developed to not only visualize MAO-B-rich tissues but also deliver a therapeutic radiation dose to them. This approach could be particularly relevant for certain types of tumors that overexpress MAO-B.
Applications in Chemical Biology Tool Development
The unique chemical structure of this compound, featuring a reactive amino group and an iodinated phenyl ring, makes it a valuable starting point for the development of chemical biology tools. biosynth.com These tools can be used to study the activity and function of enzymes and other proteins in their native biological context.
One potential application is in the design of activity-based protein profiling (ABPP) probes. nih.gov ABPP utilizes chemical probes that covalently bind to the active site of specific enzymes, allowing for their detection and quantification. The iodoacetamide (B48618) group is a known reactive moiety that can be used to label cysteine residues in proteins. nih.gov It is conceivable that the this compound scaffold could be modified to create an iodoacetamide-based probe that specifically targets a cysteine residue in the active site of MAO-B. Such a probe would be a powerful tool for studying MAO-B activity in complex biological samples.
Furthermore, the amino group of this compound provides a convenient handle for conjugation to reporter tags, such as fluorophores or biotin. This would facilitate the visualization and isolation of the target enzyme, enabling further characterization of its function and interactions.
Integration of Omics Data with Compound-Specific Research
The advent of high-throughput "omics" technologies, such as transcriptomics and proteomics, offers a powerful approach to understanding the broader biological effects of a compound like this compound. nih.govnih.gov By analyzing the changes in gene and protein expression in response to treatment with the compound, researchers can gain a more comprehensive view of its mechanism of action and potential off-target effects.
Integrating transcriptomic and proteomic data can help to elucidate the downstream signaling pathways affected by MAO-B inhibition. mdpi.com For example, it could reveal changes in the expression of genes and proteins involved in dopamine metabolism, oxidative stress, and neuroinflammation. This information could provide valuable insights into the neuroprotective effects of MAO-B inhibitors and help to identify new biomarkers for treatment response. nih.govresearchgate.net
Future studies should aim to combine omics data with traditional pharmacological and biochemical assays to build a more complete picture of how this compound and its analogues function at a systems level. This integrated approach will be crucial for identifying new therapeutic applications for this versatile scaffold and for developing more effective treatments for a range of neurological and other disorders.
Q & A
Basic: What synthetic methodologies are recommended for preparing N-(2-Aminoethyl)-4-iodobenzamide, and how can purity be optimized during synthesis?
Answer:
The synthesis of this compound typically involves coupling 4-iodobenzoic acid derivatives with ethylenediamine under amide-forming conditions. A validated approach includes activating the carboxylic acid group via carbodiimide-mediated coupling (e.g., EDC or DCC) to generate the amide bond . To optimize purity, researchers should:
- Use high-purity starting materials (e.g., 4-iodobenzoic acid with minimal halogen impurities).
- Monitor reaction progress via TLC or HPLC to ensure complete conversion.
- Purify the product using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures.
- Confirm structural integrity via H/C NMR and high-resolution mass spectrometry.
Basic: Which analytical techniques are critical for characterizing the thermal stability of this compound?
Answer:
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are essential for evaluating thermal stability. Key parameters include:
- Decomposition temperature : Sharp single-stage decomposition above 300°C, as observed in structurally similar amides (e.g., N-(2-aminoethyl)-oleamide) .
- Endothermic transitions : DSC can detect mesophasic changes (e.g., smectic transitions) linked to molecular rearrangements during heating.
- Specific heat capacity () : Calculate from DSC data to understand energy absorption during phase transitions, critical for applications in material science .
Advanced: How can conflicting thermal decomposition data for this compound be resolved across studies?
Answer:
Contradictions in decomposition temperatures may arise from:
- Sample purity : Trace solvents or byproducts can lower observed decomposition points. Use rigorous purification (e.g., repeated recrystallization).
- Experimental conditions : Heating rates >10°C/min may obscure stepwise decomposition. Standardize protocols (e.g., 5°C/min under nitrogen) .
- Structural analogs : Compare data with related compounds (e.g., N-(2-diethylaminoethyl)-4-iodobenzamide, which decomposes at 238–243°C in clinical studies) to identify trends .
Advanced: What strategies improve the radiolabeling efficiency of this compound for in vivo imaging?
Answer:
To enhance or labeling:
- Precursor design : Use a Boc-protected aminoethyl group to prevent side reactions during iodination .
- Labeling conditions : Optimize pH (7.5–8.5) and temperature (70–90°C) for nucleophilic substitution of iodine.
- Purification : Employ solid-phase extraction (C18 cartridges) to isolate the radiolabeled product with >95% radiochemical purity .
- Validation : Confirm biodistribution in melanoma xenograft models to assess targeting efficacy .
Advanced: How do structural modifications of this compound influence its biological activity?
Answer:
Modifications to the aminoethyl or iodobenzamide moieties can alter cellular uptake and target affinity. For example:
- Aminoethyl chain elongation : Increases solubility but may reduce binding to melanin in melanoma cells .
- Morpholine derivatives : Substituting the amide group with morpholine (e.g., N-(2-aminoethyl)-4-morpholinecarboxamide) enhances antiviral activity by improving membrane permeability .
- Polar groups : Introducing hydroxyl or carboxylate groups can shift biodistribution patterns in imaging studies .
Methodological: What experimental factors ensure reproducibility in studying the gelation properties of this compound?
Answer:
When using this compound as a gelator:
- Solvent selection : Use apolar solvents (e.g., sesame oil) to promote self-assembly via van der Waals interactions .
- Gelation kinetics : Monitor gel formation via rheology (storage modulus > loss modulus ) at 25–37°C.
- Thermal reversibility : Perform cyclic TGA-DSC to assess stability under repeated heating/cooling cycles .
- Morphology : Characterize gel microstructure using SEM or AFM to correlate with mechanical properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
